REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:7]#[N:8])[N:6]=1.[Br:9]Br>CC(O)=O>[NH2:1][C:2]1[S:3][C:4]([Br:9])=[C:5]([C:7]#[N:8])[N:6]=1
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
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NC=1SC=C(N1)C#N
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
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Name
|
|
Quantity
|
1.78 g
|
Type
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reactant
|
Smiles
|
BrBr
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring at room temperature for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
AcOH was removed under vacuum
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Type
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ADDITION
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Details
|
Saturated sodium bicarbonate was added to the reaction mixture
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Type
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EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (2×100 mL)
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Type
|
WASH
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Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=C(N1)C#N)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |